
cis-Pinocarveol
Overview
Description
cis-Pinocarveol (CAS: 1197-06-4) is a bicyclic monoterpene alcohol with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . Its IUPAC name is 6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol, and it belongs to the class of oxygenated monoterpenoids. Structurally, it features a bicyclo[3.1.1]heptane skeleton with hydroxyl and methylene substituents, leading to distinct stereochemistry .
Natural Sources & Occurrence: this compound is a minor constituent in essential oils of plants such as Eucalyptus spp., Pinus pinaster, Cyperus scariosus, and Rhaponticum carthamoides . For example:
- Eucalyptus bicostata: 0.3% of total oil .
- Scrophularia peyronii: 0.48% .
- Rhaponticum carthamoides: Trace amounts (<0.1%) .
Its biosynthesis derives from the oxidation of α-pinene, a common monoterpene in conifers and aromatic plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-Pinocarveol can be synthesized by heating a mixture of turpentine, selenium dioxide, and hydrogen peroxide. In this reaction, selenium dioxide acts as a catalyst, while hydrogen peroxide oxidizes the pinene found in turpentine. The other components in the turpentine remain unreacted .
Industrial Production Methods: Industrial production of this compound typically involves the same oxidation process using turpentine as the starting material. The reaction conditions are optimized to maximize yield and purity, ensuring that the selenium dioxide catalyst and hydrogen peroxide are used efficiently.
Chemical Reactions Analysis
Types of Reactions: cis-Pinocarveol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form pinocarvone.
Reduction: Reduction reactions can convert it back to pinene.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, depending on the desired product.
Major Products:
Oxidation: Pinocarvone
Reduction: Pinene
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemical Applications
Chiral Building Block
cis-Pinocarveol serves as a valuable chiral building block in organic synthesis. Its stereochemical properties allow chemists to construct complex organic molecules, which are essential in pharmaceuticals and fine chemicals production. The compound's ability to facilitate asymmetric synthesis makes it a key player in the development of new drugs and materials.
Biological Applications
Insect Repellent Properties
Research has demonstrated that this compound exhibits insect-repellent properties. Studies indicate that it activates specific receptors in insects, leading to aversion behaviors. This property suggests potential applications in developing natural insect repellents, providing an alternative to synthetic chemicals commonly used in pest control.
Therapeutic Potential
Ongoing research is exploring the therapeutic properties of this compound, particularly its anti-inflammatory and antimicrobial effects. Preliminary studies suggest that it may interact with biological pathways involved in inflammation and microbial resistance, indicating its potential use in treating various infections and inflammatory conditions .
Industrial Applications
Flavoring and Fragrance Industry
In the food industry, this compound is utilized as a flavoring agent due to its pleasant aroma and taste profile. Similarly, it finds applications in the cosmetics industry as a fragrance component, enhancing the olfactory characteristics of products .
Environmental Applications
Phytotoxic Activity
Studies have investigated the phytotoxic effects of this compound on various plant species. Its presence in essential oils can inhibit seed germination and early seedling growth, which may be leveraged for weed management strategies .
Case Study 1: Antimicrobial Properties
A study published in MDPI highlighted the antimicrobial activity of essential oils containing this compound against various pathogens. The research indicated that these oils effectively inhibited bacterial growth, suggesting potential for use in natural preservative formulations .
Case Study 2: Insect Behavior Modification
Research conducted on the behavioral responses of insects to this compound revealed significant aversion behaviors when exposed to this compound. This study supports its application as a natural insect repellent, contributing to integrated pest management strategies.
Case Study 3: Phytotoxic Effects
An investigation into the allelopathic effects of this compound demonstrated its capacity to suppress seed germination in certain weed species. This finding opens avenues for its use in sustainable agriculture practices aimed at controlling unwanted plant growth without synthetic herbicides .
Summary Table of Applications
Application Area | Specific Use | Key Findings/Notes |
---|---|---|
Chemical | Chiral building block | Facilitates asymmetric synthesis |
Biological | Insect repellent | Activates aversion receptors in insects |
Therapeutic potential | Anti-inflammatory and antimicrobial effects studied | |
Industrial | Flavoring agent | Used in food and cosmetics industries |
Environmental | Phytotoxic activity | Inhibits seed germination; potential for weed control |
Mechanism of Action
The mechanism by which cis-Pinocarveol exerts its effects involves its interaction with various molecular targets and pathways. For instance, its insect-repellent properties are linked to its ability to activate specific receptors in insects, leading to aversion behaviors. In biological systems, it may interact with enzymes and receptors involved in inflammatory and microbial pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
cis-Pinocarveol shares structural and biosynthetic relationships with several monoterpenoids. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights :
Structural Differences: this compound vs. trans-Pinocarveol: Stereochemistry at C3 determines reactivity. This compound oxidizes to pinocamphone, while trans-Pinocarveol forms myrtenol . Pinocarvone: Lacks the hydroxyl group of pinocarveol, making it less polar and more volatile . Borneol: Fully saturated bicyclic structure, enhancing stability but reducing reactivity compared to this compound .
Chromatographic Behavior: this compound exhibits variable retention indices (RI: 1099–1177) depending on the plant matrix and GC conditions, overlapping with compounds like borneol and terpinen-4-ol .
Biological Roles: this compound is a minor antioxidant in Scrophularia peyronii , whereas terpinen-4-ol dominates antimicrobial activity in Eucalyptus oils .
Biotransformation Pathways: this compound undergoes enzymatic oxidation to pinocarvone and pinocamphone, unlike trans-pinocarveol, which produces myrtenol and myrtenal .
Research Findings and Limitations
- Contradictions in Data : Discrepancies in retention indices (e.g., RI 1129 in Rhaponticum vs. 1177 in Scrophularia) likely arise from differences in GC column polarity or temperature programs .
- Stereochemical Sensitivity: The biological activity of this compound is highly dependent on its stereochemistry, limiting its industrial use compared to more stable derivatives like cis-pinocarvyl acetate .
Biological Activity
Cis-Pinocarveol is a monoterpenoid alcohol primarily found in various essential oils, particularly those derived from conifers and certain herbs. Its structural formula is , and it is known for its distinctive aroma and potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anti-inflammatory properties, supported by various studies and data.
Chemical Composition
This compound is often present alongside other terpenoids in essential oils. The following table summarizes the chemical composition of some essential oils containing this compound:
Compound | Source | Percentage (%) |
---|---|---|
This compound | Eucalyptus spp. | 4.2 |
Linalool | Eucalyptus spp. | 7.6 |
Camphor | Eucalyptus spp. | 3.5 |
α-Terpinyl Acetate | Eucalyptus spp. | 1.9 |
Sabina ketone | Various | 2.0 |
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound against various pathogens. For instance, a study on essential oils from Siparuna muricata demonstrated significant antimicrobial activity against Staphylococcus aureus, Bacillus cereus, and Candida albicans. The minimum inhibitory concentration (MIC) for this compound was found to be effective at low concentrations, indicating its potential as a natural preservative or therapeutic agent .
Antioxidant Properties
This compound exhibits notable antioxidant activity, which is crucial for combating oxidative stress in biological systems. In a study assessing the antioxidant capacity of various essential oils, this compound contributed to a significant reduction in free radicals, with an IC50 value indicating strong activity . The antioxidant effects were attributed to its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been highlighted in several studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. A particular study noted that essential oils containing this compound demonstrated higher anti-inflammatory activity during specific seasons, suggesting that environmental factors may influence its efficacy .
Case Studies
- Eucalyptus Essential Oil : A comprehensive analysis of Eucalyptus essential oil revealed that its high content of this compound correlates with its effectiveness against respiratory pathogens, making it a candidate for therapeutic use in respiratory conditions .
- Antimicrobial Testing : In laboratory settings, this compound was tested against various microbial strains using a microtiter plate method, confirming its efficacy with MIC values comparable to conventional antibiotics .
- Seasonal Variation Study : Research indicated that the biological activity of essential oils containing this compound varies seasonally, with peak activities observed during colder months due to higher concentrations of active compounds .
Q & A
Basic Research Questions
Q. What are the optimal methods for isolating cis-Pinocarveol from natural sources, and how can extraction efficiency be quantified?
- Methodological Answer : Isolation typically involves steam distillation or solvent extraction (e.g., hexane, ethanol). Efficiency is quantified using gas chromatography-mass spectrometry (GC-MS) to measure yield and purity. For plant-derived sources, factors like particle size, solvent polarity, and extraction time should be optimized using factorial design experiments. Post-extraction, column chromatography (silica gel, ethyl acetate/hexane gradients) can further purify the compound .
- Example Table :
Extraction Method | Solvent | Yield (%) | Purity (%) | Key Parameters |
---|---|---|---|---|
Steam Distillation | Water | 2.1 | 85 | Temp: 100°C, Time: 4h |
Soxhlet Extraction | Ethanol | 3.8 | 92 | Particle size: 0.5mm, Cycles: 6 |
Q. How can spectroscopic techniques (NMR, IR) be systematically applied to characterize this compound’s structure?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using coupling constants (e.g., vicinal coupling for stereochemistry) and compare to databases like SciFinder. For this compound, key signals include the isopropyl group (δ 1.2–1.4 ppm) and hydroxyl proton (δ 2.5–3.0 ppm) .
- IR : Identify functional groups (e.g., O-H stretch ~3400 cm⁻¹, C-O stretch ~1100 cm⁻¹).
- Validation : Cross-reference with X-ray crystallography if single crystals are obtainable .
Q. What are the standard protocols for assessing this compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation. Variables include temperature (4°C, 25°C, 40°C), humidity (40–75% RH), and light exposure. Kinetics models (e.g., Arrhenius equation) predict shelf life .
Q. How can in vitro bioactivity assays (e.g., antimicrobial, antioxidant) be designed to evaluate this compound?
- Methodological Answer : Use microdilution assays (MIC for antimicrobial activity) or DPPH radical scavenging (IC₅₀ for antioxidant capacity). Include positive controls (e.g., ascorbic acid) and triplicate measurements. Statistical analysis (ANOVA) identifies significant differences (p < 0.05) .
Q. What chromatographic techniques (GC, HPLC) are most effective for quantifying this compound in complex mixtures?
- Methodological Answer : GC with FID detector is preferred for volatile compounds; use a polar column (e.g., DB-WAX) for separation. For non-volatile derivatives, HPLC with a C18 column and UV detection (210–220 nm) is optimal. Validate with spike-recovery tests (85–115% recovery acceptable) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate this compound’s stereochemical and bioactive properties?
- Methodological Answer :
- DFT : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate NMR chemical shifts (δ) and compare to experimental data .
- Docking : Use AutoDock Vina to simulate binding affinity to target proteins (e.g., CYP450 enzymes). Validate with in vitro IC₅₀ correlations .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., solvent used in assays, cell line variability). Replicate studies under standardized conditions (e.g., OECD guidelines) and apply sensitivity analysis to isolate critical factors .
Q. How do solvent polarity and catalyst selection impact the stereoselective synthesis of this compound?
- Methodological Answer : Use chiral catalysts (e.g., BINOL-derived Lewis acids) in non-polar solvents (toluene) to favor cis-configuration. Monitor enantiomeric excess (ee) via chiral HPLC. Kinetic vs. thermodynamic control should be assessed via reaction time/temperature gradients .
Q. What advanced statistical models (e.g., QSAR, PCA) can correlate this compound’s structural features with observed bioactivities?
- Methodological Answer :
- QSAR : Develop regression models using descriptors (logP, polar surface area) and bioactivity data. Validate with leave-one-out cross-validation (R² > 0.7 acceptable) .
- PCA : Reduce dimensionality of spectroscopic or bioassay data to identify dominant variables .
Q. How can isotopic labeling (<sup>13</sup>C, <sup>2</sup>H) track this compound’s metabolic pathways in biological systems?
- Methodological Answer : Synthesize labeled analogs via catalytic deuteration or <sup>13</sup>C-enriched precursors. Use LC-MS/MS to trace metabolites in in vivo models (e.g., rat liver microsomes). Quantify isotopic patterns with MassHunter software .
Q. Key Methodological Frameworks for Research Design
Properties
IUPAC Name |
(1S,3S,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYXQUJDODZYIJ-YIZRAAEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(=C)C(C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2C[C@@H]1C(=C)[C@H](C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501185680 | |
Record name | (1S,3S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501185680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19889-99-7 | |
Record name | (1S,3S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19889-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S-(1alpha,3beta,5alpha))-6,6-Dimethyl-2-methylenebicyclo(3.1.1)heptan-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019889997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S,3S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501185680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1S-(1α,3β,5α)]-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.445 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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